molecular formula C16H10N2 B177086 2,3-Diphenyl-2-butenedinitrile CAS No. 2450-55-7

2,3-Diphenyl-2-butenedinitrile

Cat. No.: B177086
CAS No.: 2450-55-7
M. Wt: 230.26 g/mol
InChI Key: VFBJMPNFKOMEEW-FOCLMDBBSA-N
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Description

2,3-Diphenyl-2-butenedinitrile (CAS RN: 2450-55-7), also known as (2E)-α,α′-Stilbenedicarbonitrile, is a conjugated dinitrile compound characterized by two phenyl groups attached to a central trans-configured butenedinitrile backbone. Its molecular formula is C₁₆H₁₀N₂, with a molecular mass of 230.26 g/mol and a melting point of 157–159°C . The compound exhibits a planar geometry due to the E-configuration (trans) of the double bond, which enhances its crystallinity and stability. It is primarily used in organic synthesis, particularly in cycloaddition reactions and as a precursor for photoluminescent materials.

Key identifiers include:

  • InChIKey: VFBJMPNFKOMEEW-FOCLMDBBSA-N
  • SMILES: N#CC(C=C1C=CC=CC1)=C(C#N)C2=CC=CC=C2
  • Synonyms: (E)-α,α′-Stilbenedicarbonitrile, Diphenylfumarodinitrile, trans-α,β-Dicyanostilbene .

Properties

IUPAC Name

(E)-2,3-diphenylbut-2-enedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2/c17-11-15(13-7-3-1-4-8-13)16(12-18)14-9-5-2-6-10-14/h1-10H/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBJMPNFKOMEEW-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C#N)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(\C#N)/C2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883846
Record name 2-Butenedinitrile, 2,3-diphenyl-, (2E)-
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Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2450-55-7, 4591-16-6
Record name (2E)-2,3-Diphenyl-2-butenedinitrile
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Record name 2-Butenedinitrile, 2,3-diphenyl-, (2E)-
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Record name 2,3-Diphenyl-2-butenedinitrile
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Record name Diphenylfumarodinitrile
Source DTP/NCI
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Record name NSC114543
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Record name 2-Butenedinitrile, 2,3-diphenyl-, (2E)-
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Record name 2-Butenedinitrile, 2,3-diphenyl-, (2E)-
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Record name 2,3-DIPHENYL-2-BUTENEDINITRILE
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Comparison with Similar Compounds

Critical Notes

Stereochemical Discrepancies: erroneously lists "(E)-α,α′-Stilbenedicarbonitrile" as a synonym for the Z-isomer. This likely reflects a documentation error, as the E/Z designation is mutually exclusive .

Data Gaps : Melting points and solubility data for the Z-isomer remain unreported, limiting comparative analysis.

Industrial Relevance : The E-isomer’s stability and optoelectronic properties make it preferable in material science over analogs .

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